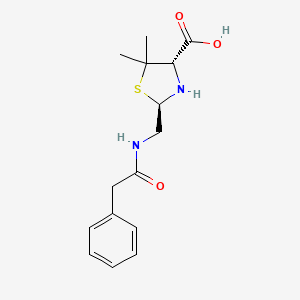
2-Ethoxyoxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyoxirane, also known as 2-ethyloxirane, is an organic compound with the molecular formula C₄H₈O₂. It is a member of the oxirane family, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by its high reactivity due to the ring strain in the three-membered ring structure. It is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyoxirane can be synthesized through several methods, including:
Epoxidation of Alkenes: One common method involves the epoxidation of 2-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide.
Halohydrin Cyclization: Another method involves the formation of a halohydrin intermediate from 2-butene, followed by cyclization to form the oxirane ring. This process often uses reagents like hypochlorous acid or hypobromous acid.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic oxidation of ethylene using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyoxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, this compound readily undergoes ring-opening reactions with nucleophiles. These reactions can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated products. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.
Substitution Reactions: this compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Oxidizing Agents: Peracids and other oxidizing agents are used for epoxidation and oxidation reactions.
Reducing Agents: Hydrogen gas and metal catalysts are commonly used for reduction reactions.
Major Products Formed
Diols: Formed through the oxidation of this compound.
Alcohols: Produced via reduction or nucleophilic ring-opening reactions.
Substituted Oxiranes: Result from substitution reactions.
Applications De Recherche Scientifique
2-Ethoxyoxirane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2-ethoxyoxirane involves its high reactivity due to the ring strain in the three-membered oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
2-Ethoxyoxirane can be compared with other similar compounds, such as:
Ethylene Oxide: A simpler oxirane with only two carbon atoms. It is less complex but also highly reactive.
Propylene Oxide: Another oxirane with three carbon atoms. It is similar in reactivity but has different physical properties.
Butylene Oxide: A four-carbon oxirane like this compound but with different substituents. It has similar reactivity but different applications.
Uniqueness
This compound is unique due to its ethoxy substituent, which imparts different chemical and physical properties compared to other oxiranes. This makes it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
53332-61-9 |
|---|---|
Formule moléculaire |
C₄H₈O₂ |
Poids moléculaire |
88.11 |
Synonymes |
Ethyl Vinyl Ether Oxide; Ethoxyoxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1142735.png)
![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)

